4-Methyl-beta-styrylboronic acid diethanolamine ester
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Overview
Description
4-Methyl-beta-styrylboronic acid diethanolamine ester is a boronic acid derivative with the molecular formula C₁₃H₁₈BNO₂ and a molecular weight of 231.10 g/mol . This compound is known for its applications in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions . It is a white solid at room temperature and has a melting point of 205-213°C .
Preparation Methods
The synthesis of 4-Methyl-beta-styrylboronic acid diethanolamine ester typically involves a boron substitution reaction. This process requires boron reagents and suitable substrates . One common method is the reaction of 4-methylstyrene with a boronic acid derivative in the presence of a catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Methyl-beta-styrylboronic acid diethanolamine ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate (K₂CO₃), and solvents like THF or dimethylformamide (DMF). Major products formed from these reactions include various substituted styrenes and other organic compounds .
Scientific Research Applications
4-Methyl-beta-styrylboronic acid diethanolamine ester has a wide range of applications in scientific research:
Biology: The compound can be used as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methyl-beta-styrylboronic acid diethanolamine ester in Suzuki-Miyaura coupling reactions involves the formation of a palladium complex with the boronic acid derivative. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond . The molecular targets and pathways involved in this process include the palladium catalyst and the boronic acid derivative.
Comparison with Similar Compounds
4-Methyl-beta-styrylboronic acid diethanolamine ester can be compared with other boronic acid derivatives used in Suzuki-Miyaura coupling reactions, such as:
- Phenylboronic acid
- 4-Methylphenylboronic acid
- Vinylboronic acid
What sets this compound apart is its unique structure, which allows for the formation of specific carbon-carbon bonds that may not be achievable with other boronic acid derivatives . This uniqueness makes it a valuable compound in organic synthesis and various scientific research applications.
Properties
CAS No. |
608534-31-2 |
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Molecular Formula |
C13H18BNO2 |
Molecular Weight |
231.10 g/mol |
IUPAC Name |
2-[2-(4-methylphenyl)ethenyl]-1,3,6,2-dioxazaborocane |
InChI |
InChI=1S/C13H18BNO2/c1-12-2-4-13(5-3-12)6-7-14-16-10-8-15-9-11-17-14/h2-7,15H,8-11H2,1H3 |
InChI Key |
CPKXHEJAUDGMRT-UHFFFAOYSA-N |
SMILES |
B1(OCCNCCO1)C=CC2=CC=C(C=C2)C |
Isomeric SMILES |
B1(OCCNCCO1)/C=C/C2=CC=C(C=C2)C |
Canonical SMILES |
B1(OCCNCCO1)C=CC2=CC=C(C=C2)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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